3-Amino-6-(3,4-difluorophenyl)pyridine
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Overview
Description
3-Amino-6-(3,4-difluorophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and a difluorophenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(3,4-difluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2,6-dichloropyridine.
Nucleophilic Aromatic Substitution: The 3,4-difluoroaniline undergoes nucleophilic aromatic substitution with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3,4-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
3-Amino-6-(3,4-difluorophenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4-difluorophenyl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(3,4-difluorophenyl)pyridine: Similar structure but with the amino group at the 4-position.
3-Amino-6-(2,3-difluorophenyl)pyridine: Similar structure but with different fluorine substitution on the phenyl ring.
Uniqueness
3-Amino-6-(3,4-difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H8F2N2 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-7(5-10(9)13)11-4-2-8(14)6-15-11/h1-6H,14H2 |
InChI Key |
WBZFNMHQJAYCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)N)F)F |
Origin of Product |
United States |
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